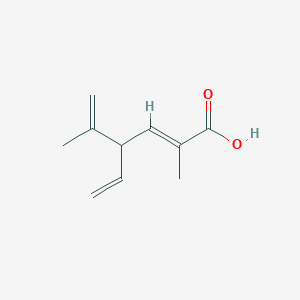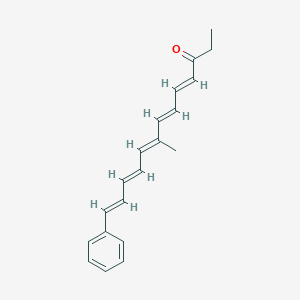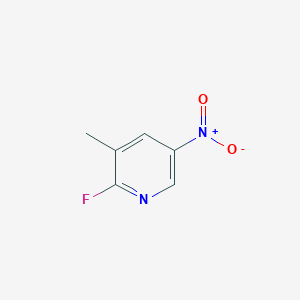
2-氟-3-甲基-5-硝基吡啶
描述
2-Fluoro-3-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5FN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine, methyl, and nitro groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
科学研究应用
2-Fluoro-3-methyl-5-nitropyridine has several applications in scientific research:
作用机制
Target of Action
Fluoropyridines, in general, have been used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This property might influence their interaction with their targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.2, indicating its lipophilicity . These properties can impact the compound’s bioavailability.
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-nitropyridine. For instance, the compound should be stored in an inert atmosphere at room temperature .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-5-nitropyridine typically involves the fluorination of 3-methyl-5-nitropyridine. One common method is the reaction of 3-methyl-5-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature . Another method involves the use of hydrofluoric acid (HF) in the presence of a catalyst .
Industrial Production Methods: Industrial production of 2-Fluoro-3-methyl-5-nitropyridine may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Fluoro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetra-n-butylammonium fluoride (TBAF) in DMF at room temperature.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Nucleophilic Substitution: Derivatives with different substituents replacing the fluorine atom.
Reduction: 2-Fluoro-3-methyl-5-aminopyridine.
Oxidation: 2-Fluoro-3-carboxy-5-nitropyridine.
相似化合物的比较
2-Fluoro-5-nitropyridine: Similar structure but lacks the methyl group, leading to different chemical and physical properties.
3-Fluoro-5-nitropyridine: Similar structure but the position of the fluorine atom is different, affecting its reactivity and applications.
2-Chloro-3-methyl-5-nitropyridine: Chlorine atom instead of fluorine, resulting in different reactivity and biological properties.
Uniqueness: 2-Fluoro-3-methyl-5-nitropyridine is unique due to the combination of fluorine, methyl, and nitro groups in its structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-fluoro-3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKHKTLGKNBEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496866 | |
| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19346-46-4 | |
| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19346-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
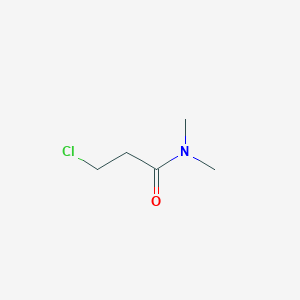
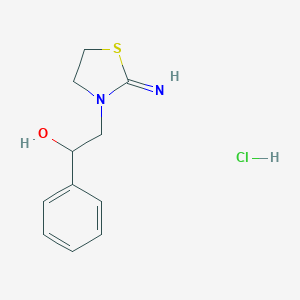
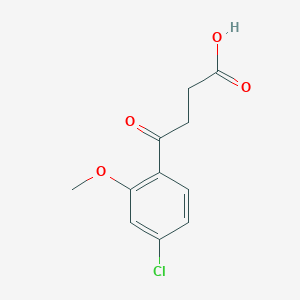

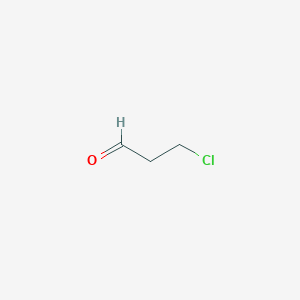
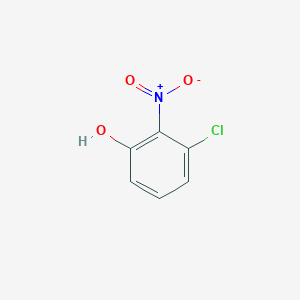
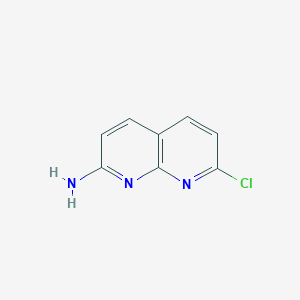
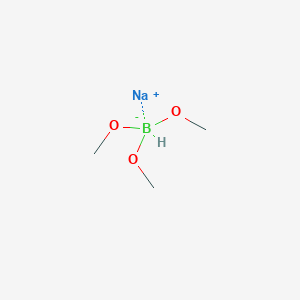
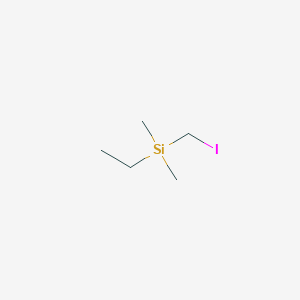

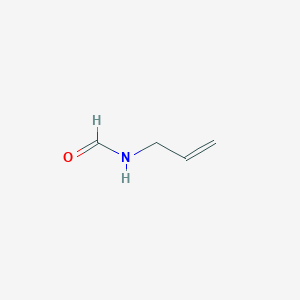
![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
